1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It features a cyclohexyl group attached to a urea moiety, with a tetrazole ring substituent that incorporates a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps:
Synthesis of the tetrazole ring: : This step can be achieved through the reaction of 3-fluorobenzonitrile with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.
Urea formation: : The intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the urea derivative.
These reactions typically occur under ambient to slightly elevated temperatures, with the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction parameters (temperature, pressure, concentration) is crucial to maximize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Exposure to strong oxidizing agents can potentially oxidize the urea or tetrazole moieties.
Reduction: : Reductive conditions can break the urea bond, especially using hydrides.
Substitution: : The aromatic fluorophenyl group can undergo electrophilic substitution, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents.
Major Products Formed
The major products from these reactions vary:
Oxidation: : Likely produces oxidized derivatives, altering functional groups on the urea or tetrazole ring.
Reduction: : Can yield amines and simpler amides.
Substitution: : Produces substituted fluorophenyl derivatives.
Scientific Research Applications
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has applications in several research domains:
Chemistry: : As a building block in organic synthesis, especially for the development of new materials and catalysts.
Biology: : Potential to act as a ligand for biochemical assays, influencing protein or enzyme function.
Medicine: : Possible use in the design of pharmaceutical agents due to its structural features that mimic biologically active compounds.
Industry: : Can be employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects often involves interactions with molecular targets such as proteins, enzymes, or receptors. The compound can bind to these targets, modulating their function by inhibiting or activating them. The specific pathways depend on the application context, whether it’s biological inhibition or chemical catalysis.
Comparison with Similar Compounds
Uniqueness
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to its combination of a cyclohexyl group, urea moiety, and fluorophenyl-substituted tetrazole ring. This unique structure allows for diverse reactivity and application potential.
Similar Compounds
1-phenyl-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: : Similar structure with a chlorophenyl group instead of fluorophenyl.
1-cyclohexyl-3-(1H-tetrazol-5-yl)methyl)urea: : Lacks the fluorophenyl group, simpler variant.
1-cyclohexyl-3-(phenylureido)urea: : Different connectivity, maintaining a cyclohexyl group and urea moiety.
The comparison highlights the structural diversity while emphasizing the unique properties brought by the specific substitution pattern in this compound.
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFYDDABKPQVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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